4-ethyl-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide
説明
特性
IUPAC Name |
4-ethyl-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-4-21-9-10-22(17(25)16(21)24)18(26)19-7-8-23-13(3)15(12(2)20-23)14-6-5-11-27-14/h5-6,11H,4,7-10H2,1-3H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTGJUGOHUOTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCCN2C(=C(C(=N2)C)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-ethyl-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C16H18N4O3
- Molecular Weight : 302.34 g/mol
- IUPAC Name : 4-ethyl-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives related to pyrazole have shown cytotoxic effects against various cancer cell lines, such as A549 (lung cancer) and HT-29 (colon cancer) with IC50 values ranging from 150 to 300 µg/mL .
- Antimicrobial Activity
- Anti-inflammatory Effects
- Antioxidant Activity
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cytotoxic Mechanism : The anticancer activity is likely mediated through the induction of apoptosis in cancer cells, which may involve the activation of caspases and modulation of Bcl-2 family proteins.
- Antimicrobial Mechanism : The antimicrobial activity may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.
- Anti-inflammatory Mechanism : This may occur through the inhibition of cyclooxygenase (COX) enzymes or by blocking the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway.
Case Studies and Research Findings
Several studies have explored the biological activities associated with similar compounds:
類似化合物との比較
Table 1: Key Structural Comparisons
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability : The target compound’s dioxopiperazine moiety may enhance solubility compared to purely aromatic analogs (e.g., Example 53). However, the furan ring could reduce metabolic stability relative to fluorinated derivatives .
- Activity Trends : Pyrazole derivatives with electron-withdrawing groups (e.g., fluoro in Example 53) often exhibit enhanced kinase inhibition. The target compound’s lack of fluorine substituents may limit potency but reduce toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
